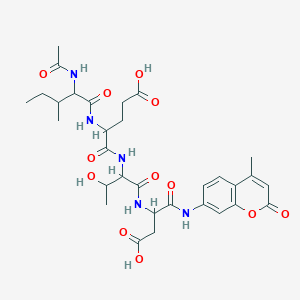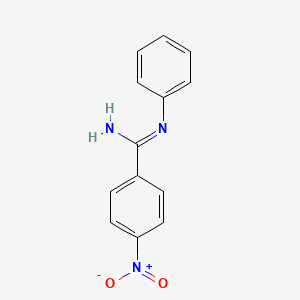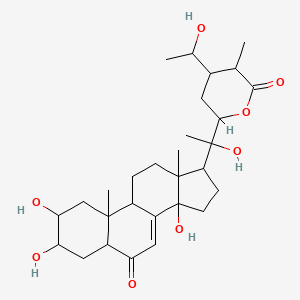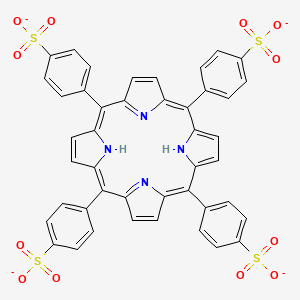
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is a synthetic amino acid derivative used primarily in research and development. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the alpha-amino position and a 2-bromo-benzyloxycarbonyl (Z) group at the epsilon-amino position of the lysine molecule. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique protective groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine typically involves the protection of the lysine molecule’s alpha and epsilon amino groupsThis can be achieved through a series of reactions involving reagents such as tert-butyl dicarbonate (Boc2O) and 2-bromo-benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protective group introduction .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-Z group can be substituted with other nucleophiles.
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic or basic conditions to yield free lysine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Deprotection Reactions: Boc deprotection is usually carried out using trifluoroacetic acid (TFA), while Z deprotection can be achieved using hydrogenation or strong acids.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted lysine derivatives.
Deprotection Reactions: The major product is free lysine after removal of the protective groups.
Scientific Research Applications
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Bioconjugation: The compound is used to introduce specific functional groups into peptides for bioconjugation studies.
Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine involves its role as a protected lysine derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
N-alpha-Boc-Nepsilon-2-chloro-Z-L-lysine: Similar structure but with a chlorine atom instead of bromine.
N-alpha-Boc-Nepsilon-2-fluoro-Z-L-lysine: Contains a fluorine atom in place of bromine.
N-alpha-Boc-Nepsilon-2-iodo-Z-L-lysine: Features an iodine atom instead of bromine.
Uniqueness
N-alpha-Boc-Nepsilon-2-bromo-Z-L-lysine is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its halogenated counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYVEZVZHJKJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)



![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)
![3-[1-(Dimethylamino)ethyl]phenyl diethylcarbamate](/img/structure/B12322779.png)
![cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]](/img/structure/B12322790.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-4-hydroxy-, (4S)-](/img/structure/B12322796.png)
![4-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12322800.png)
![5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]pentanoic acid](/img/structure/B12322813.png)

![3-Azabicyclo[3.1.0]hexane,1-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B12322818.png)

